1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H12N4O5 . It has a molecular weight of 316.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring is substituted with methoxy and nitro groups, and the pyrazole ring is substituted with a cyanoethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.27 g/mol and a molecular formula of C14H12N4O5 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available information .Scientific Research Applications
Synthesis and Structural Analysis
1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been utilized in various synthesis and structural analysis studies. For instance, the compound has been involved in one-step synthesis processes, as observed in the study where substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (A. M. Shestopalov et al., 2003). Furthermore, studies have focused on the molecular and crystal structures of related compounds, highlighting the significance of X-ray diffraction analysis in determining the structural aspects of such chemical entities.
Chemical Transformations and Derivative Synthesis
The compound has been central to various chemical transformation studies, leading to the synthesis of novel derivatives with potential applications. Research has demonstrated one-pot reactions leading to the synthesis of complex molecules like 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showcasing the compound's versatility in chemical synthesis (Jamal A. Jilani, 2007). Additionally, studies have explored its role in synthesizing pyrazole and pyrazolone derivatives, highlighting its contribution to expanding the chemical space of biologically active molecules (Ashraf S. Hassan et al., 2014).
Spectroscopic and Nonlinear Optical Properties
The compound and its derivatives have been subjects in spectroscopic studies and evaluations of nonlinear optical properties. Research combining experimental and theoretical approaches has been conducted to analyze the spectroscopic characteristics and to understand the nonlinear optical activity of molecules like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid (Ö. Tamer et al., 2015). This highlights the potential of such compounds in the development of materials with specialized optical properties.
Safety and Hazards
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-4-3-9(7-11(12)18(21)22)13-10(14(19)20)8-17(16-13)6-2-5-15/h3-4,7-8H,2,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXARDDOOSDGYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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